molecular formula C48H74N14O17S2 B607070 醋酸去氨加压素三水合物 CAS No. 62357-86-2

醋酸去氨加压素三水合物

货号: B607070
CAS 编号: 62357-86-2
分子量: 1183.3 g/mol
InChI 键: YNKFCNRZZPFMEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmopressin acetate is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), an antidiuretic hormone affecting renal water conservation . It is used to treat conditions like nighttime bed-wetting, central diabetes insipidus, and increased thirst and urination caused by head surgery or head trauma .


Molecular Structure Analysis

The empirical formula of Desmopressin acetate trihydrate is C46H64N14O12S2 · CH3COOH · 3H2O and it has a molecular weight of 1183.31 .

科学研究应用

  1. 口服去氨加压素(DDAVP)给药后诱发的冠状动脉痉挛性心绞痛:去氨加压素有时会引起内皮功能障碍患者的冠状动脉血管痉挛,正如一位 60 岁男性在夜间多尿症开始服用去氨加压素后出现胸痛所见 (Adachi 等人,2016 年)

  2. 去氨加压素在临床使用 30 年安全回顾

    :这篇综述重点介绍了去氨加压素的抗利尿特性及其在多尿症中的应用,包括原发性夜间遗尿、夜尿症和尿崩症,并指出它通常耐受性良好,副作用较小 (Vande Walle 等人,2007 年)

  3. 去氨加压素作为主动脉和肺动脉的有效血管扩张剂:去氨加压素在离体血管研究中显示出显着的血管舒张作用,提示了在临床环境中观察到的低血压机制 (Johns,1990 年)

  4. 心脏肺旁路术后去氨加压素给药的血流动力学后果:一项研究发现,在冠状动脉旁路移植术后患者中,去氨加压素引起舒张压轻微但显着下降 (Frankville 等人,1991 年)

  5. 血管加压素类似物(DDAVP)促进人类男性的概念学习:一项研究表明,DDAVP 可能通过影响注意过程来影响记忆和学习 (Beckwith 等人,1982 年)

  6. 醋酸去氨加压素用于遗尿和尿崩症:强调了去氨加压素在治疗颅内尿崩症和单症状性遗尿中的作用,强调了其对 V2 受体的选择性 (Cuomo 等人,2006 年)

  7. 腹腔镜根治性肾切除术后去氨加压素诱发的低钠血症和癫痫发作:本病例报告强调了与去氨加压素使用相关的低钠血症和癫痫发作的风险,尤其是在手术环境中 (Pruthi 等人,2002 年)

  8. 患有严重原发性夜间遗尿的儿童使用醋酸去氨加压素:证明了去氨加压素在治疗儿童原发性夜间遗尿中的有效性和安全性 (Miller & Klauber,1990 年)

  9. 去氨加压素作为止血剂的使用简明综述

    :这篇综述总结了去氨加压素作为止血剂在各种出血性疾病和手术中的临床适应症 (Franchini,2007 年)

作用机制

Desmopressin acetate trihydrate, also known as DDAVP, is a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), an antidiuretic peptide drug .

Target of Action

Desmopressin primarily targets the V2 receptors in the kidney . These receptors play a crucial role in the control of the water content in the body .

Mode of Action

Upon release from the stimulation of increased plasma osmolarity or decreased circulating blood volume, ADH mainly acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . Desmopressin mimics the action of ADH, displaying enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

The hormone interacts with V1, V2, or V3 receptors with differing signal cascade systems . The interaction with these receptors affects various biochemical pathways, leading to a decrease in urine production and an increase in urine concentration .

Pharmacokinetics

Desmopressin acetate is mainly excreted in the urine . One mL (0.1 mg) of intranasal desmopressin acetate has an antidiuretic activity of about 400 IU . The pharmacokinetics of desmopressin acetate indicate that it has a prolonged half-life and duration of action compared to endogenous ADH .

Result of Action

The primary result of desmopressin’s action is the reduction of renal excretion of water, which helps control conditions like central diabetes insipidus and nocturia . It also increases the activity of a substance called factor VIII, which is needed to allow your blood to clot .

Action Environment

The action, efficacy, and stability of desmopressin can be influenced by various environmental factors. For instance, the stimulation of increased plasma osmolarity or decreased circulating blood volume can trigger the release of ADH . .

安全和危害

Desmopressin may cause serious side effects. It can cause low levels of sodium in the body, which may be life-threatening if severe . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

未来方向

Desmopressin is indicated for the treatment of polyuric conditions including primary nocturnal enuresis, nocturia, and diabetes insipidus. It was also newly approved for the treatment of mild classical hemophilia and von Willebrand’s disease for minor surgeries . Further paediatric clinical trials are awaited to expand the evidence base of childhood desmopressin therapy .

生化分析

Biochemical Properties

Desmopressin acetate trihydrate plays a crucial role in biochemical reactions by mimicking the action of vasopressin. It interacts with V2 receptors located in the renal collecting ducts, leading to increased water reabsorption and reduced urine output . The compound also interacts with various proteins and enzymes, including factor VIII and von Willebrand factor, enhancing their activity and thus aiding in hemostasis . These interactions are vital for its therapeutic effects in treating bleeding disorders.

Cellular Effects

Desmopressin acetate trihydrate influences various cellular processes, particularly in renal and endothelial cells. In renal cells, it enhances water reabsorption by increasing the permeability of the collecting ducts to water . This is achieved through the upregulation of aquaporin-2 channels on the cell membrane. In endothelial cells, desmopressin acetate trihydrate stimulates the release of von Willebrand factor and factor VIII, which are essential for blood clotting . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall therapeutic effects.

Molecular Mechanism

The molecular mechanism of desmopressin acetate trihydrate involves its binding to V2 receptors on the surface of renal collecting duct cells . This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP levels result in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption . Furthermore, desmopressin acetate trihydrate enhances the release of von Willebrand factor and factor VIII from endothelial cells by binding to V2 receptors on these cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of desmopressin acetate trihydrate have been observed to change over time. The compound is relatively stable, but its activity can diminish with prolonged storage or exposure to light and heat . In vitro studies have shown that desmopressin acetate trihydrate maintains its antidiuretic and hemostatic effects for several hours after administration . Long-term studies in vivo have demonstrated sustained efficacy in managing conditions like diabetes insipidus and bleeding disorders, although the duration of action may vary depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of desmopressin acetate trihydrate vary with different dosages in animal models. At low doses, the compound effectively increases water reabsorption and reduces urine output without significant adverse effects . At higher doses, desmopressin acetate trihydrate can cause water retention and hyponatremia, a condition characterized by low sodium levels in the blood . Toxicity studies in animals have shown that extremely high doses can lead to severe water intoxication and other adverse effects .

Metabolic Pathways

Desmopressin acetate trihydrate is primarily metabolized in the liver and kidneys . It undergoes enzymatic degradation by peptidases, resulting in the formation of inactive metabolites . The compound’s metabolic pathways involve interactions with various enzymes, including those responsible for its degradation and clearance from the body . These metabolic processes are crucial for regulating the compound’s bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, desmopressin acetate trihydrate is transported and distributed through the bloodstream . It binds to plasma proteins, which facilitate its transport to target tissues such as the kidneys and endothelial cells . The compound’s distribution is influenced by its affinity for V2 receptors, which are predominantly expressed in the renal collecting ducts and endothelial cells . This targeted distribution is essential for its therapeutic effects.

Subcellular Localization

Desmopressin acetate trihydrate’s subcellular localization is primarily within the renal collecting duct cells and endothelial cells . In renal cells, it localizes to the apical membrane, where it facilitates water reabsorption through aquaporin-2 channels . In endothelial cells, it is found in vesicles that store von Willebrand factor and factor VIII, which are released upon stimulation by desmopressin acetate trihydrate . This precise localization is critical for its function and efficacy.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Desmopressin acetate trihydrate involves the reaction of Desmopressin with acetic anhydride in the presence of triethylamine and water.", "Starting Materials": [ "Desmopressin", "Acetic anhydride", "Triethylamine", "Water" ], "Reaction": [ "Desmopressin is dissolved in a mixture of acetic anhydride and triethylamine.", "The reaction mixture is heated to 60-70°C and stirred for several hours.", "Water is added to the reaction mixture to quench the reaction.", "The resulting solid is filtered and washed with water.", "The product is dried to obtain Desmopressin acetate trihydrate." ] }

CAS 编号

62357-86-2

分子式

C48H74N14O17S2

分子量

1183.3 g/mol

IUPAC 名称

acetic acid;N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;trihydrate

InChI

InChI=1S/C46H64N14O12S2.C2H4O2.3H2O/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;1-2(3)4;;;/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);1H3,(H,3,4);3*1H2

InChI 键

YNKFCNRZZPFMEX-UHFFFAOYSA-N

手性 SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

规范 SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.O.O.O

外观

white to light yellow crystal

纯度

>99% (or refer to the Certificate of Analysis)

相关CAS编号

16679-58-6 (Parent)

保质期

>2 years if stored properly

溶解度

Soluble in in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Adiuretin;  Deamino Arginine Vasopressin;  Desmogalen;  Vasopressin 1-Desamino-8-arginine;  trade names: DDAVP, DesmoMelt, Minirin, Minirin Melt, Octim, Stimate;  Nocutil. Pubchem ID64759

产品来源

United States
Customer
Q & A

Q1: What is the primary mechanism of action of Desmopressin Acetate Trihydrate?

A1: Desmopressin Acetate Trihydrate (DDAVP) is a synthetic analog of the antidiuretic hormone arginine vasopressin (AVP). It primarily acts as a selective agonist for vasopressin V2 receptors (V2R) located on renal collecting duct cells. [] This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn promotes the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of these cells. [] This process enhances water reabsorption from urine, leading to reduced urine output and increased urine concentration. []

Q2: How does DDAVP affect hemostasis?

A2: Besides its antidiuretic effects, DDAVP also demonstrates hemostatic properties. It stimulates the release of von Willebrand factor (vWF) and coagulation Factor VIII (FVIII) from endothelial cells. [, , ] The increased levels of these factors contribute to improved platelet adhesion and aggregation at sites of vascular injury, ultimately promoting hemostasis. [, ]

Q3: What is the molecular formula and weight of Desmopressin Acetate Trihydrate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of Desmopressin Acetate Trihydrate. To obtain this information, it is advisable to consult reputable chemical databases or the manufacturer's documentation.

Q4: Is there any spectroscopic data available regarding Desmopressin Acetate Trihydrate?

A4: The provided research papers primarily focus on the clinical and biological aspects of DDAVP and do not delve into its detailed spectroscopic characterization.

Q5: How does the stability of DDAVP vary under different storage conditions?

A5: The research papers do not provide specific information on the stability of DDAVP under various storage conditions. It is essential to refer to the manufacturer’s instructions for proper storage and handling.

Q6: What are the routes of administration for DDAVP?

A6: DDAVP can be administered via various routes, including intravenous (IV), subcutaneous (SC), and intranasal. [, , , ] The choice of administration route depends on factors like patient age, clinical indication, and required duration of action. []

Q7: How does the route of administration affect the pharmacokinetics of DDAVP?

A7: Studies comparing intravenous and subcutaneous administration of DDAVP in hemophilia patients showed that while the peak plasma levels were higher after IV administration, the overall bioavailability of the subcutaneous route was comparable. [] This suggests that subcutaneous administration can be a viable alternative, especially for long-term treatment.

Q8: How long does the hemostatic effect of DDAVP typically last?

A8: Research indicates that the hemostatic effect of DDAVP is transient. In most cases, the peak effect on factors like vWF and FVIII is observed within 1-2 hours after administration, with levels gradually returning to baseline over the subsequent hours. [, ] This necessitates repeated dosing for procedures requiring prolonged hemostatic cover.

Q9: How is the efficacy of DDAVP assessed in vitro?

A9: In vitro studies investigating DDAVP primarily utilize human blood samples or cultured endothelial cells. Researchers assess its effect on various parameters such as platelet aggregation, vWF release, and expression of adhesion molecules like P-selectin. [, , ]

Q10: What animal models are commonly used to study DDAVP?

A10: Rats and rabbits are frequently employed as animal models in DDAVP research. These models allow for investigating the effects of DDAVP on various physiological systems, including renal function, hemostasis, and vascular reactivity. [, , ]

Q11: Are there any known cases of resistance to DDAVP therapy?

A12: While uncommon, resistance to DDAVP therapy has been observed in some patients, particularly those with certain subtypes of VWD or acquired von Willebrand Syndrome. [] Further research is needed to elucidate the underlying mechanisms of DDAVP resistance.

Q12: What are the potential side effects associated with DDAVP administration?

A13: While generally considered safe, DDAVP administration can lead to side effects like hyponatremia (low sodium levels), headache, flushing, and dizziness. [] Careful monitoring of patients, especially those with pre-existing medical conditions, is crucial to ensure safe and effective use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。